Cas no 71034-99-6 (oxolane-3,4-dicarboxylic acid)

oxolane-3,4-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Furandicarboxylic acid, tetrahydro-
- Tetrahydro-furan-3,4-dicarboxylic acid
- oxolane-3,4-dicarboxylic acid
- SB33770
- AT14478
- EN300-203414
- 71034-99-6
- (trans)-tetrahydrofuran-3,4-dicarboxylic acid
- OXOLANE-3,4-DICARBOXYLIC ACID
- SCHEMBL38940
- Z1262521635
- tetrahydrofuran-3,4-dicarboxylic acid
-
- MDL: MFCD20642599
- インチ: InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
- InChIKey: QUHAOMPZQHGTKN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 160.03717335g/mol
- どういたいしつりょう: 160.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 83.8Ų
oxolane-3,4-dicarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-203414-0.5g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 0.5g |
$636.0 | 2023-09-16 | |
Enamine | EN300-203414-10.0g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 10.0g |
$3500.0 | 2023-07-06 | |
Enamine | EN300-203414-2.5g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 2.5g |
$1594.0 | 2023-09-16 | |
Enamine | EN300-203414-5.0g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 5.0g |
$2360.0 | 2023-07-06 | |
Enamine | EN300-203414-0.05g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 0.05g |
$188.0 | 2023-09-16 | |
Aaron | AR020LJ8-100mg |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 100mg |
$413.00 | 2025-02-14 | |
1PlusChem | 1P020LAW-500mg |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 500mg |
$848.00 | 2024-04-21 | |
Aaron | AR020LJ8-500mg |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 500mg |
$900.00 | 2025-02-14 | |
Aaron | AR020LJ8-1g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 1g |
$1143.00 | 2025-02-14 | |
Enamine | EN300-203414-10g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 10g |
$3500.0 | 2023-09-16 |
oxolane-3,4-dicarboxylic acid 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
oxolane-3,4-dicarboxylic acidに関する追加情報
Introduction to Oxolane-3,4-dicarboxylic Acid (CAS No. 71034-99-6)
Oxolane-3,4-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 71034-99-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This cyclic dicarboxylic acid derivative has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry, material science, and medicinal chemistry. The compound's unique framework, featuring a five-membered oxygen-containing heterocycle with two carboxyl groups, makes it a valuable intermediate for the synthesis of more complex molecules.
The structural motif of oxolane-3,4-dicarboxylic acid contributes to its reactivity and functionality. The presence of two carboxyl groups at the 3 and 4 positions relative to the oxygen atom introduces both acidic and electrophilic characteristics, facilitating various chemical transformations. These include esterification, amidation, and polycondensation reactions, which are pivotal in constructing polymers and functional materials. The compound's ability to participate in such reactions has made it a subject of interest in the development of novel polymeric materials with tailored properties.
In recent years, advancements in green chemistry have spurred interest in utilizing derivatives of oxolane-3,4-dicarboxylic acid as sustainable building blocks. Researchers have explored its incorporation into biodegradable polymers and coatings, aligning with global efforts to reduce environmental impact. The compound's compatibility with biodegradable monomers and its ability to form robust cross-linked networks have been investigated for applications in packaging materials and medical implants.
Moreover, the pharmaceutical industry has recognized the potential of oxolane-3,4-dicarboxylic acid as a precursor in drug discovery. Its structural features allow for modifications that can mimic natural bioactive scaffolds, making it useful in designing molecules with therapeutic properties. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary studies suggest that certain modifications can enhance binding affinity and selectivity, paving the way for novel drug candidates.
The synthesis of oxolane-3,4-dicarboxylic acid itself is an area of active research. Traditional methods often involve multi-step processes that can be resource-intensive. However, recent innovations have focused on optimizing synthetic routes to improve yield and reduce waste. Catalytic methods employing transition metals have been particularly promising, offering cleaner and more efficient pathways to the target molecule. These advancements not only enhance the accessibility of oxolane-3,4-dicarboxylic acid but also contribute to the broader principles of sustainable chemistry.
From a material science perspective, the unique properties of oxolane-3,4-dicarboxylic acid make it an attractive candidate for advanced applications. Its ability to form coordination complexes with metal ions has been exploited in designing metal-organic frameworks (MOFs) with specific functionalities. These MOFs exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, separation technologies, and catalysis. The integration of oxolane-3,4-dicarboxylic acid into these frameworks enhances their stability and reactivity under various conditions.
The compound's role in nanotechnology is also noteworthy. Researchers have investigated its use as a precursor for synthesizing nanoparticles with controlled sizes and shapes. These nanoparticles find applications in imaging techniques, drug delivery systems, and electronic devices. The carboxyl groups on oxolane-3,4-dicarboxylic acid provide anchoring points for functionalization, allowing for precise control over nanoparticle properties.
Recent studies have further highlighted the potential of oxolane-3,4-dicarboxylic acid in energy storage technologies. Its ability to participate in redox reactions makes it a candidate for use in supercapacitors and batteries. By incorporating derivatives of this compound into electrode materials, researchers aim to enhance energy density and charge-discharge rates. Such developments could contribute to more efficient energy storage solutions for renewable energy systems.
The versatility of oxolane-3,4-dicarboxylic acid extends to its applications in agrochemicals as well. Derivatives of this compound have been explored as intermediates for synthesizing herbicides and pesticides with improved environmental profiles. The focus on developing eco-friendly agrochemicals underscores the importance of compounds like oxolane-3,4-dicarboxylic acid in sustainable agriculture practices.
In conclusion,Oxolane-3,4-dicarboxylic acid (CAS No. 71034-99-6) stands as a multifaceted compound with broad implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials and sustainable technologies. As research continues to uncover new possibilities for this compound,Oxolane-3,4-dicarboxylic acid is poised to play an increasingly significant role in shaping future innovations.
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